molecular formula C19H24N2O B502088 N-(2-methoxybenzyl)-4-piperidin-1-ylaniline

N-(2-methoxybenzyl)-4-piperidin-1-ylaniline

Cat. No.: B502088
M. Wt: 296.4g/mol
InChI Key: RVXBQNAIAHECGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-4-piperidin-1-ylaniline is a chemical compound that belongs to the class of N-benzylphenethylamines. This compound is known for its psychoactive properties and has been studied for its potential applications in various fields, including medicinal chemistry and neuropharmacology. The compound features a piperidine ring attached to an aniline moiety, which is further substituted with a 2-methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-piperidin-1-ylaniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Attachment of the Aniline Moiety: The aniline moiety is introduced through nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the piperidine ring.

    Introduction of the 2-Methoxybenzyl Group: The final step involves the attachment of the 2-methoxybenzyl group to the nitrogen atom of the piperidine ring. This can be achieved through reductive amination or other suitable coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-piperidin-1-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: N-oxides or quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, alkylated, or acylated derivatives.

Comparison with Similar Compounds

These compounds share structural similarities and exhibit comparable pharmacological profiles, but each has unique properties that influence its specific effects and applications.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C19H24N2O/c1-22-19-8-4-3-7-16(19)15-20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h3-4,7-12,20H,2,5-6,13-15H2,1H3

InChI Key

RVXBQNAIAHECGJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3

solubility

30 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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